Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate
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Overview
Description
“Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with a tert-butyl group, a carboxylate group, and a complex side chain containing a prop-2-enoylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring provides a basic structure, with the various groups attached at different positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The carboxylate group could participate in acid-base reactions, the amine group in the prop-2-enoylamino side chain could undergo reactions typical of amines, and the carbon-carbon double bond in the same side chain could undergo addition reactions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-7-12(18)16-8-11-9-17(15(5,6)10-20-11)13(19)21-14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFMNEDWDCJFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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